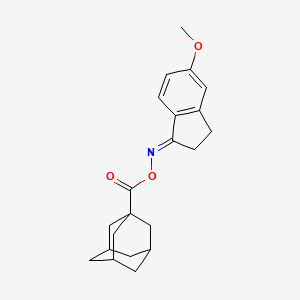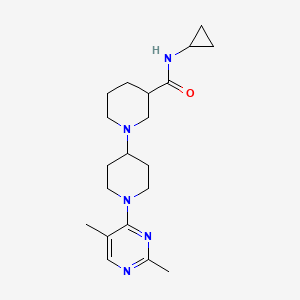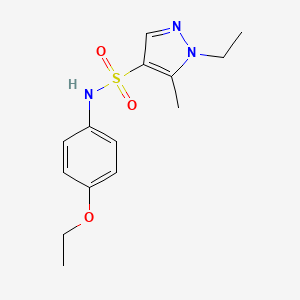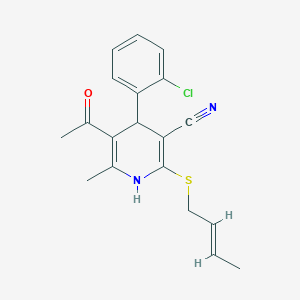
5-methoxy-1-indanone O-(1-adamantylcarbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1-indanone O-(1-adamantylcarbonyl)oxime, also known as ACO-MDMO-CHMIX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indanone and has a unique structure that makes it an attractive candidate for scientific research.
Applications De Recherche Scientifique
5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX has potential applications in various scientific fields such as medicinal chemistry, neuropharmacology, and molecular biology. It has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. It also has potential as an analgesic and anti-inflammatory agent. In addition, it can be used as a tool to study the mechanism of action of certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX is not fully understood, but it is believed to act as a modulator of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. It also has affinity for certain receptors such as the sigma-1 receptor, which is involved in neuroprotection and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It also has anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain. In addition, it has been shown to have antioxidant effects and can protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX is its unique structure, which makes it an attractive candidate for scientific research. It has also been shown to have neuroprotective effects, which can be useful in studying neurodegenerative diseases. However, one of the limitations of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX. One direction is to further study its mechanism of action and its interactions with enzymes and receptors in the brain. Another direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases and other conditions. Additionally, more research is needed to optimize its synthesis method and improve its solubility in water for better use in experiments.
Méthodes De Synthèse
The synthesis method of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX involves the reaction of 5-methoxy-1-indanone with 1-adamantyl isocyanate and hydroxylamine hydrochloride in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to yield high purity and high yield of 5-methoxy-1-indanone O-(1-adamantylcarbonyl)oximeIX.
Propriétés
IUPAC Name |
[(E)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-17-3-4-18-16(9-17)2-5-19(18)22-25-20(23)21-10-13-6-14(11-21)8-15(7-13)12-21/h3-4,9,13-15H,2,5-8,10-12H2,1H3/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFLJWWCWDOMKX-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C34CC5CC(C3)CC(C5)C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C34CC5CC(C3)CC(C5)C4)/CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-hydroxypropyl)-N-isopropyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5341862.png)
amine hydrochloride](/img/structure/B5341879.png)

![3-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5341890.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5341894.png)


![2-(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyrazine](/img/structure/B5341938.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5341951.png)
![2-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-N-(pyridin-2-ylmethyl)aniline](/img/structure/B5341957.png)
![2-(6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-1-methyl-1H-benzimidazole](/img/structure/B5341963.png)
![N-(3-hydroxypropyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5341965.png)
![9-methyl-5-(propylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5341967.png)
